

An In-depth Technical Guide to 5-Nitroindazole

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Compound of Interest		
Compound Name:	5-Nitroindazole	
Cat. No.:	B105863	Get Quote

Abstract: This technical guide provides a comprehensive overview of **5-Nitroindazole** (CAS No: 5401-94-5), a heterocyclic aromatic organic compound with significant applications in neuroscience research and as a building block in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis and purification protocols, and its primary mechanism of action as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Furthermore, it explores the broader therapeutic potential of **5-nitroindazole** derivatives in various disease areas, including parasitic infections. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

5-Nitroindazole is a substituted indazole with a nitro group at the 5-position of the indazole ring.



Identifier	Value
CAS Number	5401-94-5[1][2][3][4]
IUPAC Name	5-nitro-1H-indazole[2][4]
Synonyms	5-Nitro-1H-indazole, 5-Nitro-1H- benzopyrazole[5]
Molecular Formula	C7H5N3O2[1][3][4]
Molecular Weight	163.13 g/mol [1][5]
InChI Key	WSGURAYTCUVDQL-UHFFFAOYSA-N[2]
SMILES	C1=CC2=C(C=C1INVALID-LINK[O-])C=NN2

Physicochemical Properties

5-Nitroindazole is a yellow to light-brown crystalline solid at room temperature. It is sparingly soluble in water but demonstrates better solubility in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.

Property	Value	Source
Appearance	Yellow to green crystals/powder[3]	Experimental
Melting Point	204-209 °C[1][2]	Experimental
Boiling Point	383.3 ± 15.0 °C	Predicted[5]
Density	1.525 ± 0.06 g/cm ³	Predicted[5]
Water Solubility	14.2 μg/mL	Experimental[4]
рКа	11.71 ± 0.40	Predicted[5]

Synthesis and Purification

Several synthetic routes for **5-Nitroindazole** have been reported. The most common methods involve the diazotization of substituted o-toluidines or the cyclization of 2-fluoro-5-



nitrobenzaldehyde with hydrazine.

Experimental Protocol 1: From 2-Amino-5-nitrotoluene

This method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.

Materials:

- 2-amino-5-nitrotoluene
- · Glacial acetic acid
- Sodium nitrite
- Water
- Methanol
- · Decolorizing charcoal

Procedure:

- Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
- Cool the solution to 15-20°C in an ice bath.
- Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.
- Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[1]
- Continue stirring for 15 minutes to complete the diazotization.
- Allow the solution to stand at room temperature for 3 days.
- Concentrate the solution on a steam bath under reduced pressure.



- Add 200 mL of water to the residue and stir to form a slurry.
- Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C. The crude yield is typically 80-96%.[1]

Purification:

- Recrystallize the crude product from approximately 650 mL of boiling methanol with the addition of 5 g of decolorizing charcoal.
- Filter the hot solution and allow it to cool to obtain pale yellow needles of **5-nitroindazole**.
- The final yield of the purified product is typically 72-80%, with a melting point of 208-209°C.



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Caption: Synthesis of **5-Nitroindazole** from 2-Amino-5-nitrotoluene.

Experimental Protocol 2: From 2-Fluoro-5nitrobenzaldehyde

This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate.

Materials:

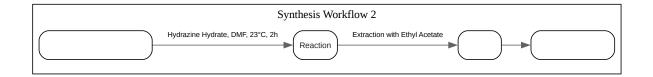
- 2-fluoro-5-nitrobenzaldehyde
- Hydrazine hydrate (NH2NH2·H2O)
- N,N-Dimethylformamide (DMF)



- Ethyl acetate
- Water
- · Saturated aqueous sodium chloride
- Anhydrous magnesium sulfate

Procedure:

- Add hydrazine hydrate (3.0 mmol) dropwise to a stirred solution of 2-fluoro-5nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C.
- Stir the reaction mixture continuously at the same temperature for 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.[5]
- Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).
- Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure **5-nitroindazole**.[5]



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Caption: Synthesis of **5-Nitroindazole** from 2-Fluoro-5-nitrobenzaldehyde.



Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of **5-nitroindazole** is its role as an inhibitor of nitric oxide synthase (NOS).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

5-Nitroindazole is recognized as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS or NOS-1). While specific IC50 values for **5-nitroindazole** are not readily available in comparative studies, the closely related isomer, 7-nitroindazole, is a well-characterized selective nNOS inhibitor and serves as a benchmark for this class of compounds. The selectivity of these inhibitors is crucial, as non-selective inhibition of other NOS isoforms, such as endothelial NOS (eNOS), can lead to undesirable cardiovascular side effects.

The inhibition of nNOS by **5-nitroindazole** blocks the enzyme's catalytic activity, which involves the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.

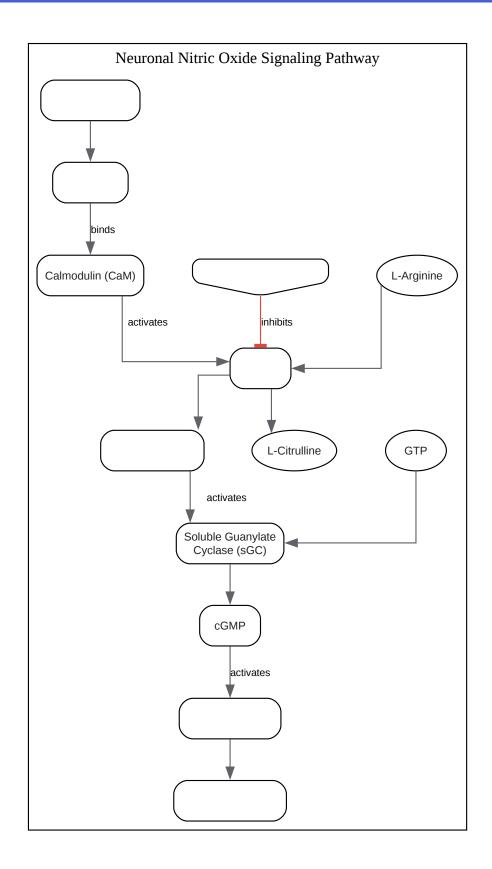
Neuronal Nitric Oxide Signaling Pathway

Nitric oxide is a unique signaling molecule in the central nervous system, acting as a gaseous neurotransmitter. Its synthesis by nNOS is typically triggered by an influx of calcium ions (Ca2+), which bind to calmodulin (CaM), leading to the activation of nNOS.

The NO produced can then diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors. This pathway is implicated in various physiological processes, including synaptic plasticity, learning, and memory.

5-Nitroindazole exerts its effect by directly inhibiting nNOS, thereby reducing the production of NO and attenuating the downstream signaling cascade.





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Caption: Inhibition of the nNOS pathway by **5-Nitroindazole**.



Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This in vitro assay measures the inhibitory effect of a compound on NOS activity by quantifying nitrite, a stable product of NO oxidation.

Materials:

- · Purified recombinant nNOS enzyme
- L-arginine (substrate)
- NADPH (cofactor)
- Other cofactors (FAD, FMN, tetrahydrobiopterin)
- 5-Nitroindazole (test inhibitor)
- Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
- Sodium nitrite (for standard curve)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction buffer containing L-arginine and all necessary cofactors.
- Prepare serial dilutions of **5-Nitroindazole** in the reaction buffer.
- In a 96-well plate, add the **5-Nitroindazole** dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the reaction by adding the purified nNOS enzyme to each well (except the negative control).



- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the enzymatic reaction.
- Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.
- Incubate at room temperature for 10-15 minutes to allow for color development.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of **5-Nitroindazole**.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Applications in Research and Drug Development

5-Nitroindazole and its derivatives are valuable tools in several areas of research and therapeutic development.

Neuroscience Research

As a selective nNOS inhibitor, **5-nitroindazole** is used to investigate the role of nitric oxide in various neurological processes. Overproduction of NO by nNOS has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.

Pharmaceutical Intermediate

5-Nitroindazole serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic applications:

 Antiparasitic Agents: Derivatives of 5-nitroindazole have shown significant activity against protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease)



and Leishmania species.[6][7] The mechanism of action in these organisms is thought to involve the generation of oxidative stress.[6]

- Anticancer Agents: Some 5-nitroindazole derivatives have been investigated for their potential as antineoplastic agents.
- Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, and
 5-nitroindazole provides a functionalized core for the development of new compounds in this class.

Safety and Handling

5-Nitroindazole is considered a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

- H302: Harmful if swallowed[4]
- H315: Causes skin irritation[4]
- H319: Causes serious eye irritation[4]
- H335: May cause respiratory irritation[4]

Precautionary Measures:

- Work in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) for detailed safety information before handling



this compound.

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